molecular formula C12H18F3NO2 B13294707 N-[4-(trifluoromethyl)cyclohexyl]oxolane-2-carboxamide

N-[4-(trifluoromethyl)cyclohexyl]oxolane-2-carboxamide

Cat. No.: B13294707
M. Wt: 265.27 g/mol
InChI Key: HKOPJSMXSLQVLM-UHFFFAOYSA-N
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Description

N-[4-(Trifluoromethyl)cyclohexyl]oxolane-2-carboxamide (CAS 1209299-09-1) is a high-purity chemical compound offered for research and development purposes. This molecule, with the molecular formula C12H18F3NO2 and a molecular weight of 265.27 g/mol, features a distinctive structure combining an oxolane (tetrahydrofuran) carboxamide group with a 4-(trifluoromethyl)cyclohexyl moiety . This compound is part of a broader class of carboxamide derivatives that are of significant interest in medicinal chemistry and drug discovery research. Compounds within this structural family are frequently investigated for their potential biological activities and their utility as key intermediates in synthetic chemistry . The presence of the trifluoromethyl group is a common bioisostere in pharmaceutical design, often used to modulate a compound's lipophilicity, metabolic stability, and binding affinity . Available from various certified suppliers, this product is typically offered with a purity of 90% or higher . It is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to handle this material in a laboratory setting following appropriate safety protocols.

Properties

Molecular Formula

C12H18F3NO2

Molecular Weight

265.27 g/mol

IUPAC Name

N-[4-(trifluoromethyl)cyclohexyl]oxolane-2-carboxamide

InChI

InChI=1S/C12H18F3NO2/c13-12(14,15)8-3-5-9(6-4-8)16-11(17)10-2-1-7-18-10/h8-10H,1-7H2,(H,16,17)

InChI Key

HKOPJSMXSLQVLM-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)NC2CCC(CC2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Table 1: Grignard Reaction Conditions

Step Reagents/Conditions Solvent Temperature Catalyst
1 i-PrMgCl·LiCl, cyclohexanone Heptane/THF 5–10°C
2 H₂SO₄ 20–25°C
3 H₂ (2–20 bar) Methanol 20–50°C Pd/C

Amide Coupling Strategies

The oxolane-2-carboxamide moiety is introduced via carboxamide bond formation. Two approaches are documented:

  • Method A : HATU-mediated coupling of oxolane-2-carboxylic acid with 4-(trifluoromethyl)cyclohexylamine.
    • Base : DIPEA or triethylamine.
    • Solvent : DMF, THF, or dichloromethane.
  • Method B : Direct aminolysis of oxolane-2-carbonyl chloride with the cyclohexylamine derivative.

Table 2: Amide Coupling Efficiency

Method Coupling Agent Solvent Yield (Reported)
A HATU DMF Moderate–High
B THF High

Alternative Routes: Suzuki Coupling and Cyclization

For structurally related analogs, Suzuki cross-coupling has been employed to assemble aromatic intermediates prior to functionalization:

  • Reactants : Bromopyrimidine derivatives and boronic acids.
  • Catalyst : Tetrakis(triphenylphosphine)palladium(0).
  • Solvent : Toluene/ethanol mixture.
  • Base : Sodium methoxide or potassium carbonate.

Critical Analysis of Methodologies

  • Grignard Route : High scalability but requires strict temperature control to avoid side reactions.
  • Amide Coupling : Efficient for late-stage diversification but depends on carboxylic acid/amine availability.
  • Suzuki Coupling : Ideal for introducing aryl/heteroaryl groups but limited relevance to the target compound’s aliphatic structure.

Optimization Challenges

  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance coupling efficiency but complicate purification.
  • Catalyst Cost : Palladium-based catalysts in hydrogenation/Suzuki steps increase production costs.

Comparison with Similar Compounds

Compound 1: Benzamide, N-[2-[[(3S,4S)-1-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)- (CAS: 709017-71-0)

  • Molecular Formula : C₂₆H₂₉N₃O₃F₃Cl
  • Key Features :
    • Benzamide core with a 4-chlorophenyl-substituted cyclohexyl group.
    • Hydroxy-pyrrolidinyl moiety and trifluoromethyl substitution.
    • High polar surface area (PSA: 81.67 Ų) due to hydroxyl and amide groups .

Compound 2: N-[4-amino-3-(trifluoromethyl)phenyl]oxolane-2-carboxamide (CAS: 926204-53-7)

  • Molecular Formula : C₁₂H₁₃F₃N₂O₂
  • Key Features: Oxolane-2-carboxamide linked to an aromatic phenyl ring substituted with amino and trifluoromethyl groups. Amino group increases polarity (higher PSA than the target compound).
  • Applications: Potential use in pharmaceuticals requiring hydrogen-bonding interactions, such as enzyme inhibitors .

Target Compound: N-[4-(trifluoromethyl)cyclohexyl]oxolane-2-carboxamide

  • Structural Distinctions: Cyclohexyl vs. Phenyl: The cyclohexyl group enhances lipophilicity compared to Compound 2’s aromatic ring. Trifluoromethyl Placement: Positioned on the cyclohexyl ring, reducing steric hindrance compared to Compound 1’s chlorophenyl-pyrrolidine system. Absence of Polar Groups: No hydroxyl or amino substituents, likely resulting in a lower PSA than Compound 1.

Physicochemical Properties

Property Compound 1 Compound 2 Target Compound
Molecular Weight (g/mol) 523.97 274.24 ~280 (estimated)
Polar Surface Area (Ų) 81.67 ~70 (estimated) ~50–60 (estimated)
Key Functional Groups Chlorophenyl, hydroxy Amino, trifluoromethyl Trifluoromethyl, amide
  • Lipophilicity : Target compound > Compound 2 (cyclohexyl vs. phenyl).
  • Metabolic Stability : Trifluoromethyl in all three compounds enhances resistance to oxidative metabolism.

Compound 1

  • Challenges : High molecular weight (523.97) may limit bioavailability.

Compound 2

  • Drug Likeness: Amino group facilitates hydrogen bonding, making it suitable for targeting polar enzyme active sites .
  • Limitations : Aromatic ring may reduce blood-brain barrier penetration compared to the target compound.

Target Compound

  • Advantages :
    • Balanced lipophilicity for membrane permeability (e.g., CNS-targeting drugs).
    • Simplified structure compared to Compound 1, improving synthetic accessibility.
  • Potential Uses: Lead compound in neurodegenerative disease research or agrochemicals.

Biological Activity

N-[4-(trifluoromethyl)cyclohexyl]oxolane-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a cyclohexyl moiety, linked to an oxolane-2-carboxamide structure. This unique configuration is believed to enhance its interaction with biological targets, potentially increasing its efficacy.

Anticancer Properties

Research indicates that derivatives of oxolane-2-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising activity against:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • CaCo-2 (colon cancer)

In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and upregulation of pro-apoptotic proteins like p53 .

Cell LineIC50 Value (µM)Mechanism of Action
MCF-715.0Caspase activation
HeLa12.5Apoptosis induction
CaCo-210.0Cell cycle arrest

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies have shown moderate inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The presence of the trifluoromethyl group enhances its binding affinity to these targets, suggesting a potential role in treating inflammatory diseases .

Molecular Docking Studies

Molecular docking simulations have provided insights into how this compound interacts with various proteins. The docking studies revealed:

  • Hydrogen bonding interactions with key amino acid residues.
  • Halogen bonding due to the trifluoromethyl group, which may enhance binding stability and specificity.

These interactions are crucial for understanding the compound's mechanism of action at the molecular level.

Case Studies

  • Study on Anticancer Activity : A study evaluated several derivatives of oxolane compounds against a panel of human tumor cell lines. The results indicated that modifications in the chemical structure significantly affected their cytotoxicity, with some derivatives achieving IC50 values as low as 2.76 µM against ovarian cancer cell lines .
  • Inflammatory Response Modulation : Another study assessed the anti-inflammatory potential of similar compounds through in vivo models. The results showed a reduction in inflammatory markers such as prostaglandin E2 (PGE2) levels, indicating that these compounds could serve as therapeutic agents for conditions like arthritis and other inflammatory disorders .

Q & A

Q. What are the common synthetic routes for N-[4-(trifluoromethyl)cyclohexyl]oxolane-2-carboxamide, and how are they optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the oxolane-2-carboxylic acid intermediate, followed by coupling with 4-(trifluoromethyl)cyclohexylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Optimization includes:
  • Temperature Control : Maintaining 0–5°C during coupling to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
  • Yield Enhancement : Using excess amine (1.2–1.5 equivalents) and anhydrous solvents .
Synthetic Route Key Steps Yield (%) Purity (HPLC)
Route ACarbodiimide coupling, reflux in DCM65–70≥98%
Route BMicrowave-assisted synthesis, 80°C75–80≥95%

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry and purity (e.g., δ 7.2–8.0 ppm for aromatic protons, δ 165–170 ppm for carboxamide carbonyl) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ at m/z 320.1452 for C14_{14}H19_{19}F3_3N2_2O2_2).
  • Infrared (IR) Spectroscopy : Peaks at 1650–1680 cm1^{-1} (C=O stretch) and 3300 cm1^{-1} (N-H stretch) .

Q. What are the known biological targets or pathways influenced by this compound?

  • Methodological Answer : Preliminary studies on structurally related carboxamides suggest interactions with:
  • Kinase Inhibitors : Potential inhibition of MAPK or PI3K pathways due to the trifluoromethyl group’s electron-withdrawing effects.
  • GPCRs : The cyclohexyl moiety may modulate adenosine A2A_{2A} receptors .
  • In Vitro Assays : Use HEK293 cells transfected with target receptors for IC50_{50} determination via fluorescence polarization .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays of this compound?

  • Methodological Answer : Contradictions often arise from assay conditions or off-target effects. Strategies include:
  • Orthogonal Assays : Validate kinase inhibition via both radiometric (γ-$^{32}$P
    ATP) and luminescence-based methods.
  • Dose-Response Curves : Use 8–10 concentration points to assess reproducibility (e.g., Hill slopes >1 suggest cooperativity).
  • Metabolic Stability Testing : Incubate with liver microsomes to rule out rapid degradation .

Q. What strategies are employed to enhance solubility and bioavailability without altering the core structure?

  • Methodological Answer :
  • Salt Formation : Hydrochloride or sodium salts improve aqueous solubility (test via shake-flask method in PBS pH 7.4).
  • Co-Solvents : Use cyclodextrins or PEG-400 in formulation (≤20% v/v).
  • Prodrug Design : Introduce ester moieties at the oxolane oxygen for hydrolytic activation .

Q. How do structural modifications at specific positions of the cyclohexyl or oxolane rings affect the compound’s pharmacological profile?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
  • Cyclohexyl Substituents : Trifluoromethyl at the para-position enhances target binding (ΔΔG = −2.3 kcal/mol via docking).
  • Oxolane Modifications : Replacing oxygen with sulfur (thiolane) increases logP but reduces metabolic stability.
  • Data Table :
Modification Target Affinity (IC50_{50}, nM) Solubility (µg/mL) Half-Life (h)
Trifluoromethyl12 ± 1.515 ± 24.2 ± 0.3
Methyl45 ± 3.132 ± 46.8 ± 0.5

Computational modeling (e.g., Schrödinger Suite) guides rational design .

Data Contradiction Analysis

  • Example : Discrepancies in cytotoxicity (e.g., IC50_{50} = 10 µM vs. 50 µM in MCF-7 cells) may stem from:
    • Cell Passage Number : Later passages (>30) show reduced sensitivity.
    • Serum Concentration : FBS ≥10% binds hydrophobic compounds, reducing efficacy.
    • Resolution : Standardize protocols across labs and use LC-MS to verify compound integrity post-assay .

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